molecular formula C28H22N2O5 B14088661 2-[2-(4-methoxyphenyl)ethyl]-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

2-[2-(4-methoxyphenyl)ethyl]-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B14088661
M. Wt: 466.5 g/mol
InChI Key: HUHORLHRLCGCLY-UHFFFAOYSA-N
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Description

2-[2-(4-methoxyphenyl)ethyl]-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a chromeno-pyrrole and an indole moiety, making it a significant molecule in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenyl)ethyl]-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione involves multiple steps, starting with the preparation of the chromeno-pyrrole core. One common method involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, followed by cyclization to form the chromeno-pyrrole structure . The final spiro connection to the indole moiety is achieved through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methoxyphenyl)ethyl]-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines .

Scientific Research Applications

2-[2-(4-methoxyphenyl)ethyl]-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)ethyl]-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls in bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-(4-methoxyphenyl)ethyl]-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione lies in its spiro connection, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C28H22N2O5

Molecular Weight

466.5 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-1'-methylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C28H22N2O5/c1-29-21-9-5-4-8-20(21)28(27(29)33)23-24(31)19-7-3-6-10-22(19)35-25(23)26(32)30(28)16-15-17-11-13-18(34-2)14-12-17/h3-14H,15-16H2,1-2H3

InChI Key

HUHORLHRLCGCLY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCC5=CC=C(C=C5)OC)OC6=CC=CC=C6C4=O

Origin of Product

United States

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